molecular formula C11H9ClO B8762769 2-(Chloromethoxy)naphthalene CAS No. 83767-84-4

2-(Chloromethoxy)naphthalene

Cat. No.: B8762769
CAS No.: 83767-84-4
M. Wt: 192.64 g/mol
InChI Key: KSSLJPSNFYHRPO-UHFFFAOYSA-N
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Description

2-(Chloromethoxy)naphthalene (CAS: Not explicitly provided in evidence; structurally related to compounds like 2-(chloromethoxy)decahydro-naphthalene [CAS 261778-10-3] ) is a naphthalene derivative featuring a chloromethoxy (-OCH₂Cl) substituent at the 2-position of the naphthalene ring. This compound belongs to the class of halogenated aromatic ethers, which are notable for their applications in organic synthesis, polymer additives, and specialty chemicals.

For instance, halogenation typically enhances environmental persistence, while methoxy groups may alter metabolic pathways .

Properties

CAS No.

83767-84-4

Molecular Formula

C11H9ClO

Molecular Weight

192.64 g/mol

IUPAC Name

2-(chloromethoxy)naphthalene

InChI

InChI=1S/C11H9ClO/c12-8-13-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2

InChI Key

KSSLJPSNFYHRPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(Chloromethoxy)naphthalene with key analogs:

Compound Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties (Inferred/Reported)
This compound C₁₁H₉ClO -OCH₂Cl at C2 ~192.6 (calculated) Likely low water solubility; high lipophilicity
2-Methoxynaphthalene C₁₁H₁₀O -OCH₃ at C2 158.20 MP: 73–75°C; BP: 285°C; soluble in organic solvents
1-Chloronaphthalene C₁₀H₇Cl -Cl at C1 162.62 MP: -2°C; BP: 259°C; used in dye synthesis
1,4-Bis(2-benzoxazolyl)naphthalene (C.I.367) C₂₄H₁₆N₂O₂ Benzoxazole groups at C1 and C4 364.40 Fluorescent brightener; detected via HPLC

Key Observations :

  • Substituent Effects: The chloromethoxy group in this compound likely reduces volatility compared to 1-chloronaphthalene due to increased molecular weight and polarity.
  • Synthetic Utility : Unlike 1-chloronaphthalene (a direct halogenation product), this compound may require multi-step synthesis, such as methoxy group introduction followed by chlorination .
Toxicological Profiles
  • Naphthalene and Methylnaphthalenes: Naphthalene is classified as a possible human carcinogen (Group 2B by IARC) with hepatotoxic and neurotoxic effects. Methyl derivatives (e.g., 2-methylnaphthalene) show similar toxicity profiles but with reduced volatility .
  • Chlorinated Analogs: Chloronaphthalenes are associated with endocrine disruption and hepatic enzyme induction.
  • Fluorescent Brighteners : Compounds like C.I.367 exhibit low acute toxicity but raise concerns about bioaccumulation in food-contact materials .
Environmental Behavior
  • Persistence : Chlorine substituents enhance environmental persistence. This compound is expected to adsorb strongly to soils and sediments, similar to chloronaphthalenes .
  • Degradation : Methoxy groups may increase susceptibility to microbial degradation compared to fully halogenated naphthalenes, though chlorine could slow this process .
Analytical Methods
  • Detection : HPLC with fluorescence detection (as used for C.I.367 ) could be adapted for this compound, leveraging its aromatic structure. Mass spectrometry (e.g., NIST protocols for 2-methoxynaphthalene ) would aid in identification.
  • Biomonitoring: No biomarkers specific to this compound are reported, but urinary metabolites of naphthalene (e.g., 1-naphthol) might serve as proxies .

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